1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1219980-04-7
VCID: VC2691424
InChI: InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)5-3-9-15(13)12-7-8-14-10-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H
SMILES: C1CC2=CC=CC=C2N(C1)C3CCNC3.Cl.Cl
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

CAS No.: 1219980-04-7

Cat. No.: VC2691424

Molecular Formula: C13H20Cl2N2

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride - 1219980-04-7

Specification

CAS No. 1219980-04-7
Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
IUPAC Name 1-pyrrolidin-3-yl-3,4-dihydro-2H-quinoline;dihydrochloride
Standard InChI InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)5-3-9-15(13)12-7-8-14-10-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H
Standard InChI Key FUCHHMIKWDKMDW-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)C3CCNC3.Cl.Cl
Canonical SMILES C1CC2=CC=CC=C2N(C1)C3CCNC3.Cl.Cl

Introduction

Chemical Identification and Structural Properties

Basic Identification

The compound 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is characterized by the following properties:

PropertyValue
CAS Number1219960-36-7
Molecular FormulaC₁₄H₂₂Cl₂N₂
Molecular Weight289.2 g/mol
IUPAC Name1-(pyrrolidin-3-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride
SMILESC1CC(NC1)CN2CCCC3=CC=CC=C32.Cl.Cl
InChIInChI=1S/C14H20N2.2ClH/c1-2-8-14-12(5-1)6-4-10-16(14)11-13-7-3-9-15-13;;/h1-2,5,8,13,15H,3-4,6-7,9-11H2;2*1H
InChIKeyXQPBYLVHLBIJFI-UHFFFAOYSA-N

The compound consists of a 1,2,3,4-tetrahydroquinoline core with a pyrrolidin-3-ylmethyl substituent at the nitrogen position, formulated as a dihydrochloride salt .

Structural Features

The structure comprises two key components:

  • Tetrahydroquinoline core: A partially saturated bicyclic system containing a benzene ring fused to a partially saturated piperidine ring

  • Pyrrolidinylmethyl substituent: A pyrrolidine ring connected to the tetrahydroquinoline nitrogen via a methylene bridge

The dihydrochloride form indicates protonation with hydrochloric acid, which enhances the compound's solubility and stability in aqueous environments, an important consideration for biological testing and formulation development.

Synthetic Methodologies

General Synthetic Approaches

The synthesis of 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride typically involves multiple steps, drawing on established methodologies for tetrahydroquinoline derivatives. Several synthetic routes can be employed:

Reductive Amination

One common approach involves the reductive amination of tetrahydroquinoline with an appropriate pyrrolidine-containing aldehyde or ketone. This method often utilizes reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Nucleophilic Substitution

Alternatively, alkylation of the tetrahydroquinoline nitrogen can be achieved through nucleophilic substitution reactions. This typically involves:

  • Formation of the tetrahydroquinoline core

  • Introduction of an appropriate leaving group on the pyrrolidine derivative

  • Nucleophilic substitution to connect the two moieties

  • Conversion to the dihydrochloride salt

Synthesis of Related Tetrahydroquinoline Derivatives

Insights into the synthesis of 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride can be drawn from documented approaches to related compounds. For instance, the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives often involves:

  • Alkylation of appropriate precursors with chloroalkylamine hydrochloride salts

  • Reduction of nitro groups to corresponding anilines

  • Formation of the target heterocyclic system

Similarly, 1,2,3,4-tetrahydroquinoline derivatives can be prepared through various methods including:

  • Reduction of quinoline or quinolone derivatives

  • Intramolecular Heck reactions

  • Domino reactions

  • Metal-catalyzed processes

Physical and Chemical Properties

Physical Properties

As a dihydrochloride salt, 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline displays enhanced water solubility compared to its free base form. This property is particularly valuable for biological testing and pharmaceutical formulation development.

Chemical Reactivity

The compound exhibits reactivity patterns characteristic of both tetrahydroquinoline and pyrrolidine systems:

  • The tetrahydroquinoline nitrogen, being part of a tertiary amine system, has limited nucleophilicity due to substitution

  • The pyrrolidine nitrogen retains its nucleophilicity and can participate in various reactions

  • The aromatic portion of the tetrahydroquinoline system can undergo electrophilic aromatic substitution reactions

Comparison with Structural Analogs

Structural comparison with related compounds provides insights into potential property variations:

CompoundStructural DifferencePotential Impact on Properties
1-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloridePyrrolidine substitution at 2-position vs. 3-positionMay affect receptor binding profile and pharmacokinetics
1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinolineDirect connection between rings without methylene bridge; not a salt formReduced flexibility and different solubility profile
3,4-Dihydroquinolin-2(1H)-one derivativesContains carbonyl functionalityDifferent hydrogen bonding capabilities and increased polarity

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride and related compounds is influenced by several structural factors:

  • The positioning of the pyrrolidinylmethyl substituent affects binding affinity to biological targets

  • The saturated tetrahydroquinoline system provides conformational flexibility compared to fully aromatic quinoline

  • The dihydrochloride salt formation impacts bioavailability and pharmacokinetic properties

Research Applications and Development Status

Current Research Focus

Current research on 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride and related compounds is primarily focused on:

  • Medicinal chemistry applications

    • Investigation as potential lead compounds in drug discovery

    • Structure optimization for improved biological activity and pharmacokinetic properties

  • Synthetic methodology development

    • Exploration of efficient and scalable synthetic routes

    • Development of stereoselective methods for preparing optically pure derivatives

Comparative Analysis with Related Compounds

CompoundStructural FeaturesResearch Focus
1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochlorideTetrahydroquinoline core with pyrrolidinylmethyl substituentMedicinal chemistry, pharmaceutical research
3,4-Dihydroquinolin-2(1H)-one derivativesContains carbonyl functionalityEnzyme inhibition, particularly NOS inhibitors
7-(1-Pyrrolidinyl)-3-quinolone derivativesFully unsaturated quinolone systemAntibacterial applications
(2R,4E)-7-chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivativesComplex substitution pattern with pyrrolidinoneGlycine antagonist activity

Challenges and Future Directions

Current Limitations

Research on 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride faces several challenges:

  • Limited published data on specific biological activities

  • Need for optimization of synthetic routes for large-scale production

  • Incomplete understanding of structure-activity relationships

Future Research Opportunities

Several promising research directions can be identified:

  • Comprehensive biological screening to identify potential therapeutic applications

  • Development of structure-activity relationships through systematic modification of the core structure

  • Investigation of stereoselective synthesis methods to access pure enantiomers if stereogenic centers are present

  • Exploration of alternative salt forms or formulations to optimize physicochemical properties

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